![molecular formula C15H14N4O B12117529 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide CAS No. 306290-42-6](/img/structure/B12117529.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a benzo-fused triazole ring and an acetamide group attached to a tolyl (methylphenyl) moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” reaction, which involves the cycloaddition of an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the triazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Introduction of the Tolyl Group: The tolyl group can be introduced through a substitution reaction, where the triazole-acetamide intermediate is reacted with a tolyl halide (e.g., m-tolyl chloride) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or tolyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with some derivatives showing inhibitory activities against cancer cell lines.
Material Science: Triazole derivatives are used in the development of organic field-effect transistors (OFETs) due to their semiconducting properties.
Agriculture: Triazole compounds are explored for their fungicidal and herbicidal activities, contributing to crop protection.
Mécanisme D'action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole derivative with similar structural features but different functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole compound with a different substitution pattern on the benzene ring.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A terdentate ligand used in coordination chemistry.
Uniqueness
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide is unique due to its specific combination of a benzo-fused triazole ring, an acetamide group, and a tolyl moiety
Propriétés
Numéro CAS |
306290-42-6 |
|---|---|
Formule moléculaire |
C15H14N4O |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
2-(benzotriazol-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14N4O/c1-11-5-4-6-12(9-11)16-15(20)10-19-14-8-3-2-7-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) |
Clé InChI |
GCADHEHQOHYNNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Solubilité |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)

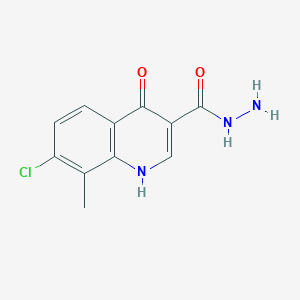
![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)
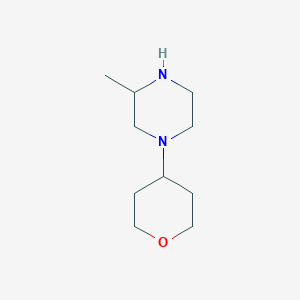
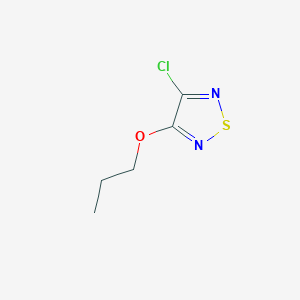
![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)
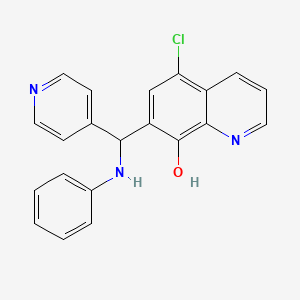


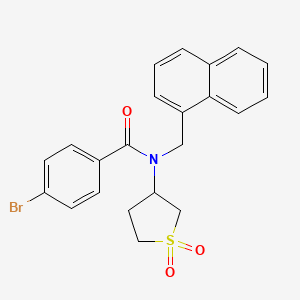

![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)
